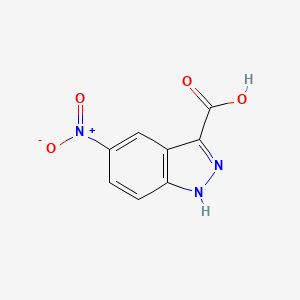

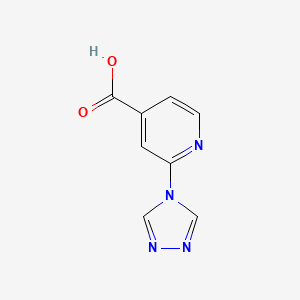

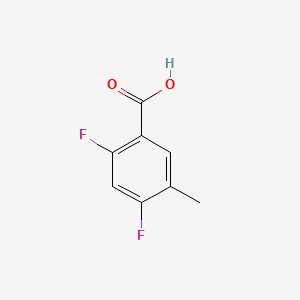

2-(4H-1,2,4-三唑-4-基)异烟酸

货号 B1311489

CAS 编号:

890095-26-8

分子量: 190.16 g/mol

InChI 键: SXTXKDSUUOPOJA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often starts from isonicotinic acid hydrazide . The treatment of 5 with 4-fluorobenzaldehyde or indol-3-carbaldehyde resulted in the formation of 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is almost planar, with the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)° . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) .Chemical Reactions Analysis

The reactions of 2, 5 and 7a with some primary and secondary amines in the presence of formaldehyde afforded the corresponding Mannich bases .Physical And Chemical Properties Analysis

1,2,4-Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .科学研究应用

抗菌和抗真菌活性

- 由异烟酸合成的三唑衍生物系列已证明对各种病原体具有显着的抗菌和抗真菌活性,表明它们有可能成为新型抗菌剂的基础 (Mishra 等,2010),(Bayrak 等,2009)。

液晶材料

- 已报道了含有 1,2,4-三唑和异烟酸部分的新液晶材料的开发和表征。这些化合物表现出介晶行为,表明它们在液晶技术领域中的应用 (Thaker 和 Patel,2009),(Thaker 和 Patel,2008)。

抗癌活性

- 一些由异烟酰肼新合成的三唑衍生物对各种人类癌细胞系表现出显着的体外抗癌活性,突出了它们作为抗癌剂的潜力 (Kamel 和 Abdo,2014),(Abdo 和 Kamel,2015)。

配位化学和磁性

- 已合成了含有三唑-苯甲酸衍生物的异金属配位骨架,表现出有趣的结构和磁性。这些化合物为配位化学和材料科学领域做出了贡献 (Wang 等,2018)。

抗结核活性

- 新型 1,2,4-三唑衍生物的合成和评估已证明具有潜在的抗结核活性,表明它们在结核病新疗法开发中的重要性 (Akram、Sayeed 和 Akram,2018)。

安全和危害

未来方向

属性

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

CAS RN |

890095-26-8 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

8-Methylene-1,4-dioxaspiro[4.5]decane

51656-90-7

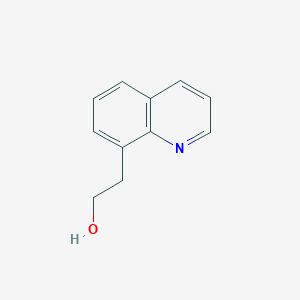

8-Quinolineethanol

73048-42-7

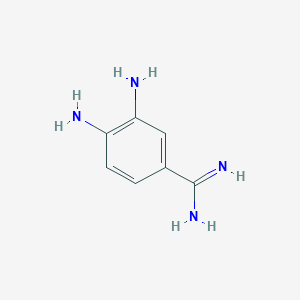

3,4-Diaminobenzimidamide

68827-43-0

![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)